

An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(phenylsulfonyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of **1-Bromo-4-(phenylsulfonyl)benzene**. Detailed experimental protocols for its synthesis, purification, and analysis are included, along with a representative reaction workflow, making this a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

1-Bromo-4-(phenylsulfonyl)benzene is an aromatic sulfone containing a bromine atom and a phenylsulfonyl group attached to a central benzene ring in a para substitution pattern. This structure makes it a useful intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.

Molecular Diagrams

The molecular structure of **1-Bromo-4-(phenylsulfonyl)benzene** can be represented in two dimensions as follows:

Caption: 2D Molecular Structure of **1-Bromo-4-(phenylsulfonyl)benzene**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-4-(phenylsulfonyl)benzene** is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Formula	C ₁₂ H ₉ BrO ₂ S
Molecular Weight	297.17 g/mol [1][2]
CAS Number	23038-36-0[1][2]
Appearance	Off-white to light brown solid
Purity	>98% (typical)
Melting Point	150-154 °C
Boiling Point	462.9±35.0 °C at 760 mmHg
Density	1.6±0.1 g/cm ³

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analytical characterization of **1-Bromo-4-(phenylsulfonyl)benzene**.

Synthesis

A common and efficient method for the synthesis of **1-Bromo-4-(phenylsulfonyl)benzene** is through the oxidation of the corresponding sulfide, 4-bromodiphenyl sulfide.

Protocol: Oxidation of 4-Bromodiphenyl Sulfide

- Materials:
 - 4-Bromodiphenyl sulfide
 - Hydrogen peroxide (30% aqueous solution)
 - Glacial acetic acid

- Sodium sulfite
- Dichloromethane
- Anhydrous sodium sulfate
- Ethanol
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromodiphenyl sulfide (1 equivalent) in glacial acetic acid.
 - Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution.
 - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is achieved.
 - Extract the product into dichloromethane (3 x volume of the reaction mixture).
 - Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **1-Bromo-4-(phenylsulfonyl)benzene** can be purified by recrystallization.

Protocol: Recrystallization

- Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
- Dry the crystals in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized **1-Bromo-4-(phenylsulfonyl)benzene** should be confirmed using standard analytical techniques.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of the purified solid.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm).
 - ^{13}C NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

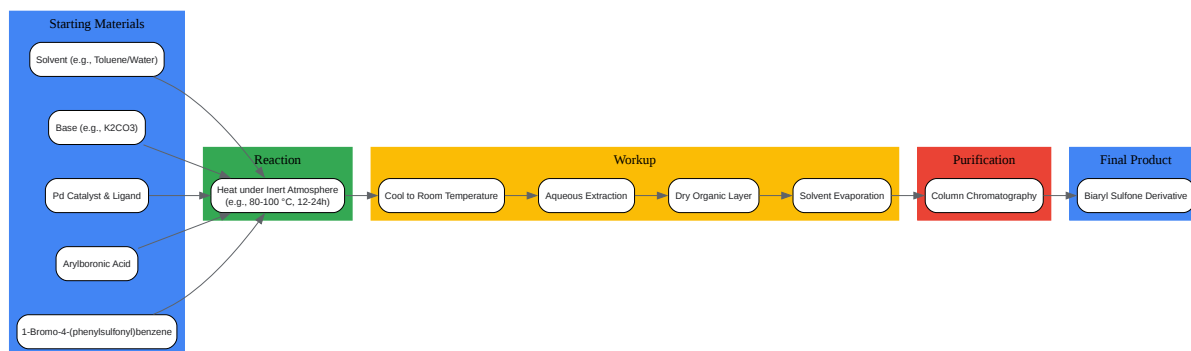
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind approximately 1-2 mg of the purified solid with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
 - Place a small amount of the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Characteristic peaks for the sulfonyl group (S=O stretching) are expected around 1325 and 1155 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present.

Applications in Organic Synthesis: A Suzuki Coupling Workflow

1-Bromo-4-(phenylsulfonyl)benzene is a valuable building block for the synthesis of more complex molecules via cross-coupling reactions. The following section details a representative Suzuki-Miyaura coupling reaction and its experimental workflow.

Reaction Scheme and Workflow

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, catalyzed by a palladium complex.



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Caption: Experimental workflow for the Suzuki coupling of **1-Bromo-4-(phenylsulfonyl)benzene**.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.

- Materials:
 - **1-Bromo-4-(phenylsulfonyl)benzene** (1.0 equivalent)

- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- Triphenylphosphine (PPh_3) (0.04 equivalents)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Procedure:
 - To a round-bottom flask, add **1-Bromo-4-(phenylsulfonyl)benzene**, the arylboronic acid, and potassium carbonate.
 - Add toluene and water to the flask.
 - Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
 - Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
 - Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
 - Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the biaryl sulfone product.

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References

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- 2. eng.uc.edu [eng.uc.edu]
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